molecular formula C6H12F3NO B2952451 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine CAS No. 1249573-00-9

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine

Cat. No.: B2952451
CAS No.: 1249573-00-9
M. Wt: 171.163
InChI Key: ZZEPYFMTVXOILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine is a chemical compound with the molecular formula C₆H₁₂F₃NO. It is known for its unique structure, which includes a trifluoroethoxy group attached to a propan-1-amine backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine typically involves the reaction of 2-methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol with an amine source. The reaction conditions often include the use of a base to facilitate the substitution reaction. The process can be carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Scientific Research Applications

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol: A closely related compound with a hydroxyl group instead of an amine group.

    2-(2,2,2-trifluoroethoxymethyl)oxirane: Another similar compound with an oxirane ring.

Uniqueness

2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine is unique due to its trifluoroethoxy group, which imparts distinct chemical and biological properties. This makes it valuable in applications requiring high specificity and reactivity .

Properties

IUPAC Name

2-methyl-2-(2,2,2-trifluoroethoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO/c1-5(2,3-10)11-4-6(7,8)9/h3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEPYFMTVXOILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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